molecular formula C15H15NO2 B8545530 Ethyl 5-benzylnicotinate

Ethyl 5-benzylnicotinate

Cat. No.: B8545530
M. Wt: 241.28 g/mol
InChI Key: HOCWHFBRGNDILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-benzylnicotinate is an organic compound that belongs to the class of nicotinates, which are esters of nicotinic acid This compound is characterized by the presence of an ethyl ester group attached to the 5-position of the nicotinic acid ring, with a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-benzylnicotinate typically involves the esterification of 5-benzylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-benzylnicotinic acid+ethanolH2SO4This compound+water\text{5-benzylnicotinic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 5-benzylnicotinic acid+ethanolH2​SO4​​this compound+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzylnicotinate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzyl alcohol or benzaldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ethyl ester group can be substituted with other alkyl groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde

    Reduction: this compound alcohol

    Substitution: Various substituted nicotinates depending on the nucleophile used

Scientific Research Applications

Ethyl 5-benzylnicotinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 5-benzylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes. The compound may also influence other signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Ethyl 5-benzylnicotinate can be compared with other similar compounds such as:

    Methyl-5-benzylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Propyl-5-benzylnicotinate: Similar structure but with a propyl ester group.

    Benzyl-5-benzylnicotinate: Similar structure but with a benzyl ester group.

These compounds share similar chemical properties but may differ in their biological activities and applications. This compound is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

ethyl 5-benzylpyridine-3-carboxylate

InChI

InChI=1S/C15H15NO2/c1-2-18-15(17)14-9-13(10-16-11-14)8-12-6-4-3-5-7-12/h3-7,9-11H,2,8H2,1H3

InChI Key

HOCWHFBRGNDILN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of Zn (1.0 g, 15 mmol) and I2 (130 mg, 0.5 mmol) in DMA (15 mL) was stirred vigorously until the red color dissipated (3-5 min). Benzyl bromide (1.7 g, 10 mmol) was introduced and the resulting slurry was heated at 80° C. for 2.5 h at which point Cl2Pd(PPh3)2 (250 mg, 0.35 mmol) and a solution of ethyl-5-bromonicotinate (1.1 g, 5.0 mmol) in benzene (10 mL) were introduced and the reaction was heated at 80° C. for 1 h. The reaction was allowed to cool to room temperature and was diluted with EtOAc (100 mL). The mixture was poured into NaHCO3 (5% aqueous, 100 mL). The layers were separated and the aqueous layer was extracted with EtOAc (2×50 mL). The combined organic layers were sequentially washed with H2O (3×100 mL) and brine before being dried over Na2SO4. Concentration and purification by silica gel chromatography (hexane→50% EtOAc/hexane) provided the title compound as a brown oil. MS m/z: 242.1 (M+1).
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Cl2Pd(PPh3)2
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
130 mg
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 g
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.